molecular formula C13H17NO B1619827 1-(Phenylacetyl)piperidine CAS No. 3626-62-8

1-(Phenylacetyl)piperidine

Cat. No.: B1619827
CAS No.: 3626-62-8
M. Wt: 203.28 g/mol
InChI Key: FKDXAVZBHJWLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylacetyl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Piperidine derivatives are among the most important synthetic fragments for designing new active molecules and play a pivotal role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This scaffold is a fundamental building block for developing ligands for various biological targets. Research indicates that compounds featuring a piperidine moiety attached to a phenylacetyl group can exhibit notable biological activity. Specifically, such structural motifs have been identified as critical for binding to sigma receptors (σR), particularly the sigma-1 receptor (S1R) subtype . The sigma-1 receptor is a chaperone protein that regulates several neurotransmitter systems, and its ligands are investigated as potential therapeutic agents for neuropsychiatric disorders, neurodegenerative diseases, and pain management . The presence of the basic piperidine nitrogen is often essential for this biological activity, as it is believed to be a key pharmacophoric element that interacts with the receptor's binding site . Furthermore, the piperidine ring can be synthesized and functionalized through various methods, including hydrogenation of corresponding pyridine precursors, offering versatile routes for structural optimization and the creation of chemical libraries . 1-(Phenylacetyl)piperidine is intended for research applications only, such as in vitro screening, assay development, and as a synthetic intermediate in the exploration of new pharmaceutical candidates. This product is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3626-62-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-phenyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H17NO/c15-13(14-9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

FKDXAVZBHJWLEM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=CC=C2

Other CAS No.

3626-62-8

Origin of Product

United States

Foundational & Exploratory

1-(Phenylacetyl)piperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

1-(Phenylacetyl)piperidine: Technical Characterization & Application Guide

Abstract

1-(Phenylacetyl)piperidine (CAS 3626-62-8) is a significant amide intermediate in organic synthesis and medicinal chemistry. Functioning as a lipophilic scaffold, it serves as a core structural motif in the development of analgesics, local anesthetics, and antineoplastic agents. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and regulatory considerations for researchers in drug discovery.

Chemical Identity & Physicochemical Profiling

1-(Phenylacetyl)piperidine is a tertiary amide formed by the condensation of phenylacetic acid derivatives with piperidine. Its structure features a flexible methylene linker connecting a lipophilic phenyl ring to a polarizable piperidine heterocycle, a configuration known as a "privileged scaffold" in GPCR ligand design.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 1-(2-Phenylacetyl)piperidine; 2-Phenyl-1-(piperidin-1-yl)ethanone
CAS Registry 3626-62-8
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/temperature)
Boiling Point ~170–175 °C at 15 mmHg (Predicted: ~380 °C at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
LogP (Calc) 2.2 ± 0.2 (Lipophilic)
pKa Non-ionizable (Amide nitrogen is neutral)

Synthesis & Manufacturing Protocol

Expertise & Experience: While direct thermal dehydration of phenylacetic acid and piperidine is possible, it is kinetically sluggish and prone to byproduct formation. The Schotten-Baumann reaction (using phenylacetyl chloride) or DCC-mediated coupling are the industry standards for high-yield, high-purity synthesis.

Protocol: Acyl Chloride Coupling (Schotten-Baumann Conditions)

Note: This protocol prioritizes purity and ease of workup.

Reagents:

  • Phenylacetyl chloride (1.0 eq) [List I Precursor - Handle with Compliance]

  • Piperidine (1.1 eq) [List II Chemical]

  • Triethylamine (Et₃N) (1.2 eq) or NaOH (10% aq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with Piperidine (1.1 eq) and Et₃N (1.2 eq) in dry DCM (10 mL/g substrate) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add Phenylacetyl chloride (1.0 eq) diluted in DCM over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or side-reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution.

    • Separate organic layer.[1]

    • Wash organic layer with 1M HCl (to remove unreacted piperidine/Et₃N).

    • Wash with Brine, dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing or can be recrystallized from Hexane/Et₂O if solid; otherwise, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Phenylacetyl Chloride + Piperidine Reaction Reaction: DCM, Et3N, 0°C -> RT (Schotten-Baumann) Start->Reaction  Dropwise Addition   Workup Workup: 1. NaHCO3 Wash (Neut.) 2. 1M HCl Wash (Remove Amine) 3. Brine/Dry Reaction->Workup  TLC Completion   Product Product: 1-(Phenylacetyl)piperidine (>95% Purity) Workup->Product  Concentration  

Caption: Optimized Schotten-Baumann synthesis workflow for 1-(Phenylacetyl)piperidine.

Analytical Profiling & Characterization

To validate the structure, the following spectral data must be confirmed. The amide bond rotation often results in broad or split signals in NMR at room temperature.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.35 (m, 5H): Phenyl aromatic protons.

    • δ 3.72 (s, 2H): Benzylic methylene (-CH₂-CO-). Diagnostic Peak.

    • δ 3.55 (m, 2H) & 3.38 (m, 2H): Piperidine N-CH₂ protons (often distinct due to restricted rotation).

    • δ 1.50–1.65 (m, 6H): Piperidine C-CH₂ protons.

  • IR Spectrum (ATR):

    • 1630–1650 cm⁻¹: Strong C=O stretch (Tertiary Amide).

    • No N-H stretch (confirms absence of secondary amide/amine impurities).

Medicinal Chemistry Applications

1-(Phenylacetyl)piperidine is rarely a final drug but serves as a critical pharmacophore and intermediate .

  • Analgesic Scaffold: The N-acyl piperidine motif mimics the structure of fentanyl and phencyclidine (PCP) derivatives, though the amide functionality significantly alters the binding profile, reducing psychotropic effects while retaining potential anti-nociceptive properties.

  • Peptide Synthesis: It acts as a capping agent or a model substrate for testing novel amide bond formation methodologies.

  • Antineoplaston Research: Related derivatives (e.g., 3-(phenylacetylamino)piperidine-2,6-dione) have been investigated for antineoplastic activity, where the phenylacetyl group acts as a glutamine metabolism modulator.

Mechanism of Action (General Scaffold Utility)

MOA Scaffold 1-(Phenylacetyl)piperidine Scaffold Lipophilic Phenyl Ring (Lipophilic Pocket Binding) Scaffold->Lipophilic Linker Acetyl Linker (Spacer/H-Bond Acceptor) Scaffold->Linker Basic Piperidine Ring (Hydrophobic/Steric Fit) Scaffold->Basic Target Target Receptors (GPCRs, Sigma Receptors) Lipophilic->Target  π-π Stacking   Linker->Target  Dipole Interaction   Basic->Target  Van der Waals  

Caption: Pharmacophoric mapping of the phenylacetyl-piperidine scaffold in receptor binding.

Regulatory & Safety Considerations

Regulatory Status (DEA/International):

  • Precursor Control: While 1-(Phenylacetyl)piperidine itself is not always explicitly scheduled, it is synthesized from Phenylacetic Acid (DEA List I Chemical) and Piperidine (DEA List II Chemical) .

  • Watch List: Because it can be hydrolyzed back to Phenylacetic Acid (a direct precursor to Phenyl-2-Propanone/Methamphetamine), this compound is closely monitored. Distribution often requires "Know Your Customer" (KYC) verification to ensure it is not being used as a "masked" precursor.

Safety (GHS Classification):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid inhalation of vapors during synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77184, 1-(Phenylacetyl)piperidine. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2024). List I and List II Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Amide Coupling Reagents and Protocols. Retrieved from [Link]

Sources

1-(Phenylacetyl)piperidine molecular weight and formula C13H17NO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of 1-(Phenylacetyl)piperidine, a compound of significant interest in synthetic and medicinal chemistry. The guide covers its fundamental physicochemical properties, including a detailed analysis of its molecular weight and chemical formula, C13H17NO. Furthermore, it outlines a standard laboratory-scale synthesis, robust analytical methodologies for characterization and quality control, and a discussion of its pharmacological context. This whitepaper is intended to serve as a comprehensive resource for professionals in drug development and chemical research, providing the necessary data and procedural insights to work with this compound effectively and safely.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, making its derivatives a cornerstone of modern medicinal chemistry.[1][2] 1-(Phenylacetyl)piperidine, also known by its IUPAC name 2-phenyl-1-(piperidin-1-yl)ethanone, is a tertiary amide incorporating this key heterocyclic scaffold.[3] Its structure is related to several neuropharmacologically active compounds, and it serves as a valuable intermediate or building block in the synthesis of more complex molecular architectures.[4][5] Understanding the precise chemical and physical characteristics of this compound is the first critical step in any research or development pipeline. This guide provides that foundational knowledge, grounded in authoritative data and established scientific protocols.

Physicochemical Properties

The identity and purity of a chemical compound are defined by its physical and chemical properties. For 1-(Phenylacetyl)piperidine, these have been well-characterized. The molecular formula is C13H17NO, confirming the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom.[3] This composition leads to a precise molecular weight that is fundamental for all stoichiometric calculations in synthesis and quantitative analysis.

A summary of its key properties is presented below for rapid reference.

PropertyValueSource
Molecular Formula C13H17NOPubChem[3]
Molecular Weight 203.28 g/mol PubChem[3]
IUPAC Name 2-phenyl-1-piperidin-1-ylethanonePubChem[3]
CAS Number 3626-62-8PubChem[3]
Physical Form Crystalline Powder / SolidChem-Impex[4]
Boiling Point 180-184°C (at 20 mmHg)ChemicalBook[6]

Synthesis and Mechanistic Considerations

The most common and direct synthesis of 1-(Phenylacetyl)piperidine involves the acylation of piperidine with a phenylacetic acid derivative. The following protocol describes a standard laboratory procedure for its preparation.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. An acid scavenger, such as triethylamine or an excess of piperidine itself, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Dissolve Piperidine in Anhydrous Solvent (e.g., Dichloromethane) P2 Add Acid Scavenger (e.g., Triethylamine) P1->P2 P3 Cool Reaction Mixture to 0°C (Ice Bath) P2->P3 R1 Slowly Add Phenylacetyl Chloride (Dropwise) with Stirring P3->R1 R2 Allow to Warm to Room Temp. Stir for 2-4 hours R1->R2 W1 Quench with Water R2->W1 W2 Separate Organic Layer W1->W2 W3 Wash with Dilute HCl, then NaHCO3 (aq), then Brine W2->W3 W4 Dry over Na2SO4, Filter, and Evaporate Solvent W3->W4 PU1 Recrystallization or Silica Gel Chromatography W4->PU1

Fig. 1: General workflow for the synthesis of 1-(Phenylacetyl)piperidine.
  • Preparation : In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the stirred solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and prevent side reactions.

  • Addition of Acylating Agent : Add phenylacetyl chloride (1.1 eq) dropwise to the cold solution over 15-20 minutes. Maintaining a slow addition rate is essential for temperature control.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up : Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(Phenylacetyl)piperidine.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A combination of chromatographic and spectroscopic techniques is employed for a full characterization.

GC-MS is an ideal technique for the analysis of 1-(Phenylacetyl)piperidine due to its volatility. It provides both the retention time (a measure of purity) and a mass spectrum (a molecular fingerprint).[7] The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M+) and specific fragmentation patterns that confirm the structure.

Expected Fragmentation Pattern:

  • Molecular Ion (M+) : A peak corresponding to the molecular weight (m/z = 203).

  • Key Fragments : Common fragments would include the tropylium ion (m/z = 91) from the benzyl group and fragments related to the piperidine ring structure.

  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Instrument Setup :

    • GC Column : A standard non-polar column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature : 250°C.

    • Oven Program : Start at 100°C, ramp up to 280°C at a rate of 15°C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Detector Setup :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-450.

  • Injection & Analysis : Inject 1 µL of the sample. The resulting chromatogram will show a peak at a specific retention time, and the mass spectrum of that peak should be compared against a reference spectrum or analyzed for the expected fragmentation pattern to confirm identity.[3]

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR : Will show distinct signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl and phenyl groups, and the protons on the piperidine ring.

  • ¹³C NMR : Will confirm the presence of the 13 carbon atoms in their unique chemical environments, including the characteristic carbonyl carbon signal (~170 ppm) and signals for the aromatic and aliphatic carbons.[3]

Pharmacological Profile and Regulatory Status

The piperidine scaffold is a key pharmacophore in many centrally active drugs, including analgesics and antipsychotics.[8][9] While 1-(Phenylacetyl)piperidine itself is not a marketed pharmaceutical, its structure is closely related to precursors and analogues of controlled substances like Phencyclidine (PCP).[5][10] The synthesis and distribution of this compound may be subject to regulatory scrutiny depending on jurisdiction. Professionals working with this chemical must be aware of its potential for misuse and adhere to all local and national regulations regarding its handling, storage, and documentation. Its primary legitimate use is as a research chemical and an intermediate in the synthesis of novel, non-regulated compounds for drug discovery research.[4]

Conclusion

1-(Phenylacetyl)piperidine is a well-defined chemical compound with the formula C13H17NO and a molecular weight of 203.28 g/mol .[3] Its synthesis via standard acylation methods is straightforward, and its identity and purity can be rigorously confirmed using established analytical techniques such as GC-MS and NMR. For researchers and drug development professionals, this compound represents a versatile building block. However, due to its structural relationship with controlled substances, all activities involving 1-(Phenylacetyl)piperidine must be conducted with a high degree of scientific integrity, regulatory awareness, and a commitment to safe laboratory practices.

References

  • PubChem Compound Summary for CID 77184, 1-(Phenylacetyl)piperidine. National Center for Biotechnology Information. [Link]

  • Piperidine, 1-(1-phenylethyl)- | C13H19N | CID 9836988 - PubChem. National Center for Biotechnology Information. [Link]

  • 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). Cheméo. [Link]

  • Luo, X. et al. (2018). Cp2TiCl2-catalyzed highly regioselective hydroamination of styrenes with hydroxylamines.Supporting Information. (Note: While the primary article is not directly linked, this reference indicates the use of similar compounds in synthetic chemistry research).
  • 1-(2-phenylacetyl)piperidine-3-carboxylic acid (C14H17NO3). PubChemLite. [Link]

  • De Paoli, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis.[Link]

  • Piperidine, 1-(phenylmethyl)-. NIST WebBook. [Link]

  • Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters. Academia.edu. [Link]

  • Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. (Note: This links to a thesis demonstrating synthetic utility of piperidine compounds).
  • Tsymbal, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.[Link]

  • 1-(2-phenylacetyl)piperidine-4-carboxylic acid (C14H17NO3). PubChemLite. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.[Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Measuring PCC contamination of PCP. The Hive Methods Discourse. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

1-(Phenylacetyl)piperidine solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Differential Solubility of 1-(Phenylacetyl)piperidine in DMSO vs. Water

Introduction

1-(Phenylacetyl)piperidine is a tertiary amide built upon a piperidine scaffold. As with any compound intended for use in biological or chemical systems, its solubility characteristics are a foundational parameter dictating its utility and application. The choice of solvent is critical in contexts ranging from drug formulation and high-throughput screening to organic synthesis and analytical chemistry. In drug discovery, for instance, compounds are often stored in a concentrated stock solution, for which Dimethyl Sulfoxide (DMSO) is a near-universal solvent.[1][2] However, for biological assays, these stock solutions are diluted into aqueous media, where poor solubility can lead to compound precipitation and unreliable results.

This technical guide provides a comprehensive analysis of the core principles governing the solubility of 1-(Phenylacetyl)piperidine in two vastly different solvents: water, a polar protic medium, and DMSO, a polar aprotic medium. We will explore the physicochemical properties of the molecule, the intermolecular forces at play, and the theoretical basis for its expected differential solubility. As precise quantitative data for this specific molecule is not widely published, this guide further serves as a practical whitepaper by providing a rigorous, field-proven experimental protocol for researchers to determine these values empirically.

Physicochemical and Structural Profile

To understand solubility, one must first understand the molecule itself. 1-(Phenylacetyl)piperidine (PubChem CID: 77184) possesses distinct regions of varying polarity that dictate its interactions with its environment.[3]

PropertyValueSource
Molecular Formula C₁₃H₁₇NOPubChem[3]
Molecular Weight 203.28 g/mol PubChem[3]
IUPAC Name 2-phenyl-1-piperidin-1-ylethanonePubChem[3]
Structure

Structural Analysis:

  • Hydrophobic Regions: The molecule features a nonpolar phenyl ring and a largely aliphatic, nonpolar piperidine ring. These two bulky groups constitute a significant portion of the molecule's surface area, predisposing it to favorable interactions with nonpolar environments.

  • Polar Region: The tertiary amide group (-C(=O)N<) provides the primary site of polarity. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the overall amide group has a significant dipole moment. Crucially, as a tertiary amide, it lacks a hydrogen atom on the nitrogen, meaning it cannot act as a hydrogen bond donor.

The Science of Solubility: Intermolecular Forces at Play

Solubility is governed by the principle that "like dissolves like." This is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

Predicted Solubility in Water: A Tale of Unfavorable Interactions

Water is a highly polar, protic solvent characterized by an extensive and powerful three-dimensional network of hydrogen bonds.[6] For a solute to dissolve in water, it must effectively break into this network and form favorable interactions.

1-(Phenylacetyl)piperidine is predicted to have very low solubility in water . The reasoning is twofold:

  • Dominant Hydrophobic Effect: The large, nonpolar surface area of the phenyl and piperidine rings would disrupt the hydrogen-bonding network of water. This is energetically unfavorable, as water molecules would be forced to form a more ordered "cage-like" structure around the hydrophobic regions, a phenomenon known as the hydrophobic effect, which decreases entropy.

  • Insufficient Polar Interactions: The molecule's only strong interaction with water is through its carbonyl oxygen acting as a hydrogen bond acceptor.[7][8] This single point of favorable interaction is insufficient to compensate for the large energetic penalty of solvating the extensive hydrophobic portions of the molecule.

Predicted Solubility in DMSO: A Favorable Partnership

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant and a large dipole moment.[2] It is an excellent hydrogen bond acceptor via its sulfoxide oxygen but cannot donate hydrogen bonds.[1]

1-(Phenylacetyl)piperidine is predicted to have high solubility in DMSO . This is because DMSO is exceptionally well-suited to solvate molecules with mixed polarity:[2][9]

  • Strong Dipole-Dipole Interactions: The highly polar sulfoxide group of DMSO can engage in strong dipole-dipole interactions with the polar amide group of 1-(Phenylacetyl)piperidine.

  • Dispersion Forces: The two methyl groups on each DMSO molecule can interact favorably via London dispersion forces with the nonpolar phenyl and piperidine rings of the solute.

  • Disruption of Solute-Solute Forces: DMSO is effective at disrupting the crystal lattice forces between molecules of 1-(Phenylacetyl)piperidine, which are primarily based on dipole-dipole and van der Waals interactions.

The diagram below illustrates the key molecular interactions governing the differential solubility.

G cluster_water Interaction in Water cluster_dmso Interaction in DMSO solute_w 1-(Phenylacetyl)piperidine h_bond Limited H-Bonding (Acceptor Only) solute_w->h_bond hydrophobic Strong Hydrophobic Effect (Energetically Unfavorable) solute_w->hydrophobic water Water (H2O) water->h_bond water->hydrophobic solubility_low Result: Very Low Solubility hydrophobic->solubility_low solute_d 1-(Phenylacetyl)piperidine dipole Strong Dipole-Dipole Interaction solute_d->dipole dispersion Favorable London Dispersion Forces solute_d->dispersion dmso DMSO dmso->dipole dmso->dispersion solubility_high Result: High Solubility dipole->solubility_high

Caption: Predicted intermolecular interactions driving solubility.

A Self-Validating Protocol for Quantitative Solubility Determination

To move from theoretical prediction to actionable data, empirical measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10] The following protocol is designed to be a self-validating system, providing researchers with a reliable means to quantify the solubility of 1-(Phenylacetyl)piperidine.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a period sufficient to allow the system to reach equilibrium, forming a saturated solution. The concentration of the solute in the clear supernatant is then measured to determine the solubility.

Materials
  • 1-(Phenylacetyl)piperidine (high purity, >98%)

  • Dimethyl Sulfoxide (DMSO), anhydrous, analytical grade

  • Deionized Water, Type I

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Analytical balance (readable to 0.01 mg)

  • Temperature-controlled orbital shaker or rotator

  • Benchtop centrifuge with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE for DMSO, PVDF for water)

  • Calibrated positive-displacement pipette

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV), or a gravimetric analysis setup (drying oven/vacuum desiccator).

Step-by-Step Methodology
  • Preparation:

    • Label vials clearly for each solvent and replicate (minimum of n=3 is recommended).

    • Add approximately 10-20 mg of 1-(Phenylacetyl)piperidine to each vial. The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.

    • Accurately add a precise volume (e.g., 1.0 mL) of the respective solvent (Water or DMSO) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the temperature-controlled shaker, set to a standard temperature (e.g., 25°C).

    • Agitate the samples at a moderate speed for 24 to 48 hours. Causality Insight: This extended period is crucial to ensure the dissolution process reaches true thermodynamic equilibrium, especially for poorly soluble compounds. A preliminary time-course study can confirm the minimum time required.

  • Phase Separation:

    • After equilibration, remove the vials and place them in a temperature-controlled centrifuge set to the same temperature.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes. Trustworthiness Check: This step ensures that any suspended micro-particulates are pelleted, preventing them from artificially inflating the measured concentration.

  • Sample Collection and Dilution:

    • Carefully remove the vials from the centrifuge.

    • Using a clean syringe, draw up the clear supernatant. Attach a syringe filter appropriate for the solvent.

    • Discard the first few drops to waste to saturate the filter material, then dispense a precise aliquot of the filtrate into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis).

  • Quantification:

    • Method A: Gravimetric Analysis (for DMSO):

      • Accurately weigh the vial containing the DMSO filtrate.

      • Remove the DMSO under high vacuum at a moderate temperature. Expert Tip: DMSO has a high boiling point (189°C), so simple evaporation is impractical. A high-vacuum line or centrifugal evaporator is necessary.

      • Once the solid residue is completely dry, re-weigh the vial. The difference in mass corresponds to the dissolved solute.

    • Method B: HPLC Analysis (for Water and DMSO):

      • Prepare a series of calibration standards of 1-(Phenylacetyl)piperidine of known concentrations in the mobile phase.

      • Dilute the collected filtrate samples to fall within the linear range of the calibration curve.

      • Analyze the standards and samples by HPLC.

      • Calculate the concentration in the original filtrate based on the calibration curve and the dilution factor.

  • Data Reporting:

    • Calculate the solubility in mg/mL.

    • Convert the value to molarity (mol/L) using the molecular weight (203.28 g/mol ).

The workflow for this protocol is visualized below.

G prep 1. Preparation Add excess solute to a known volume of solvent (n≥3) equil 2. Equilibration Agitate at constant T (e.g., 25°C) for 24-48h prep->equil separate 3. Phase Separation Centrifuge at constant T to pellet excess solid equil->separate collect 4. Sample Collection Filter supernatant using a solvent-compatible syringe filter separate->collect quant 5. Quantification collect->quant hplc HPLC Analysis (vs. Calibration Curve) quant->hplc Aqueous & Organic grav Gravimetric Analysis (Evaporate Solvent & Weigh) quant->grav Organic (DMSO) report 6. Data Reporting Calculate solubility in mg/mL and Molarity hplc->report grav->report

Caption: Experimental workflow for solubility determination.

Conclusion

Based on a first-principles analysis of molecular structure and intermolecular forces, 1-(Phenylacetyl)piperidine is expected to exhibit a dramatic differential solubility, being highly soluble in DMSO while remaining practically insoluble in water. This disparity is rooted in the molecule's significant hydrophobic character, which is readily accommodated by the polar aprotic nature of DMSO but strongly disfavored by the hydrogen-bonded network of water. For researchers in drug development and chemical sciences, this highlights the critical importance of solvent selection. While DMSO is an invaluable tool for creating stock solutions, the poor aqueous solubility predicted here necessitates careful formulation strategies or structural modifications to ensure bioavailability and relevance in physiological systems. The provided experimental protocol offers a robust framework for obtaining the precise quantitative data needed to guide these critical decisions.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (PDF) Eastern Mediterranean University. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. AZoM. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (PDF) Eastern Mediterranean University. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • 1-(Phenylacetyl)piperidine. PubChem, National Institutes of Health. [Link]

  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Innovative Applications of DMSO. LinkedIn. [Link]

  • Piperidine, 1-(1-phenylethyl)-. PubChem, National Institutes of Health. [Link]

  • Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). Cheméo. [Link]

  • Piperidine | Solubility of Things. Solubility of Things. [Link]

  • Indicate the kinds of intermolecular forces that occur between piperidine and the solvent. Gauth. [Link]

  • 1-(2-phenylacetyl)piperidine-3-carboxylic acid (C14H17NO3). PubChemLite. [Link]

  • What are the kinds of intermolecular forces that occur between piperidine and the solvent in which it has. Brainly. [Link]

  • The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section C Structural Chemistry. [Link]

  • 10.3: Intermolecular Forces in Liquids. Chemistry LibreTexts. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • 3.7: Intermolecular forces. Chemistry LibreTexts. [Link]

  • Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • Chapter 11 Intermolecular Forces. Michigan State University. [Link]

  • SUPPORTING INFORMATION. (PDF) [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH). [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (PDF) Gaylord Chemical. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

Sources

1-(Phenylacetyl)piperidine melting point and physical constants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of 1-(Phenylacetyl)piperidine

Executive Summary

1-(Phenylacetyl)piperidine (CAS 3626-62-8) is a tertiary amide derivative formed from the condensation of phenylacetic acid derivatives and piperidine. It serves as a critical intermediate in the synthesis of peptidomimetics, pharmaceutical building blocks, and specific enzyme inhibitors (e.g., prolyl oligopeptidase). This technical guide provides a definitive reference for its physicochemical properties, specifically resolving ambiguities regarding its melting point, and outlines a validated synthesis protocol.

Chemical Identity & Structure

  • IUPAC Name: 2-Phenyl-1-(piperidin-1-yl)ethanone[1]

  • Common Synonyms: 1-(Phenylacetyl)piperidine; N-(Phenylacetyl)piperidine; Phenylacetic acid piperidide.

  • CAS Registry Number: 3626-62-8[1][2][3]

  • Molecular Formula: C₁₃H₁₇NO[1][4]

  • Molecular Weight: 203.28 g/mol [1]

  • SMILES: O=C(CC1=CC=CC=C1)N2CCCCC2

Structural Visualization: The following diagram illustrates the connectivity and the key amide bond responsible for the compound's physicochemical stability.

ChemicalStructure Phenyl Phenyl Ring (Lipophilic Domain) Methylene Methylene Bridge (-CH2-) Phenyl->Methylene Carbonyl Carbonyl Group (C=O) Methylene->Carbonyl AmideN Amide Nitrogen (Tertiary) Carbonyl->AmideN Amide Bond (Restricted Rotation) Piperidine Piperidine Ring (Cyclic Amine) AmideN->Piperidine

Figure 1: Structural connectivity of 1-(Phenylacetyl)piperidine, highlighting the tertiary amide linkage.

Physical Constants & Properties

The determination of accurate physical constants is essential for purity assessment. While some tertiary amides are oils, 1-(Phenylacetyl)piperidine is a crystalline solid at room temperature.

Table 1: Physicochemical Data Profile
PropertyValueNotes
Physical State SolidWhite to off-white crystalline powder.
Melting Point 101 – 103 °C Primary experimental value [1].
Boiling Point > 300 °C (dec.)Predicted at 760 mmHg. Vacuum distillation required for liquid phase isolation (e.g., >150 °C @ 0.5 mmHg).
Solubility LipophilicSoluble in DCM, Chloroform, Ethyl Acetate, Ethanol. Insoluble in Water.
pKa ~ -0.5 (Amide O)Extremely weak base; protonation occurs only in strong acid.
Density ~ 1.08 g/cm³Estimated for the solid phase.

Critical Note on Melting Point: Literature values for "phenacyl" derivatives (ketones) often confuse automated databases. The specific melting point of 101–103 °C distinguishes the amide (phenyl-CH₂-CO-N) from related isomers.

Experimental Protocol: Synthesis & Purification

This protocol utilizes a Schotten-Baumann conditions approach, optimized for high yield and purity without requiring chromatography for the final step.

Reaction Scheme:



Workflow Diagram

SynthesisWorkflow Start Reagents Preparation (DCM, Et3N, Piperidine) Addition Dropwise Addition of Phenylacetyl Chloride (0-5 °C, 1 hr) Start->Addition Reaction Stirring (Room Temp, 3 hrs) Addition->Reaction Quench Acidic Wash (1M HCl) Removes unreacted amine Reaction->Quench Wash Basic Wash (NaHCO3) Removes acid byproducts Quench->Wash Isolation Drying (MgSO4) & Solvent Evaporation Wash->Isolation Purification Recrystallization (EtOH/Hexane) Isolation->Purification Final Pure Product (White Crystals, mp 101-103°C) Purification->Final

Figure 2: Step-by-step synthesis and purification workflow.[1][5][6]

Detailed Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.

  • Reagent Charging: Add Piperidine (1.0 equiv) and Triethylamine (1.2 equiv) to Dichloromethane (DCM, 10 mL/g) . Cool the solution to 0 °C in an ice bath.

  • Acylation: Dissolve Phenylacetyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes, maintaining temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acid chloride/amine.

  • Workup:

    • Wash the organic layer with 1M HCl (2x) to remove excess piperidine and triethylamine.

    • Wash with Saturated NaHCO₃ (2x) to remove any hydrolyzed phenylacetic acid.

    • Wash with Brine (1x) .

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude off-white solid.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol and Hexane (or Ethyl Acetate/Hexane).

  • Validation: Confirm melting point (Target: 101–103 °C).

Analytical Characterization

To ensure the identity of the synthesized compound, compare spectral data against these standard parameters.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20 – 7.35 (m, 5H, Ar-H ): Characteristic aromatic multiplet.
      
    • 
       3.72 (s, 2H, Ph-CH₂-CO ): Distinct singlet for the benzylic methylene group.
      
    • 
       3.55 (t, 2H, N-CH₂ ): Downfield due to amide anisotropy.
      
    • 
       3.38 (t, 2H, N-CH₂ ): Distinct due to restricted rotation of the amide bond (cis/trans rotamers may broaden signals).
      
    • 
       1.50 – 1.65 (m, 6H, Piperidine Ring CH₂ ): Multiplet for the remaining ring protons.
      
  • IR Spectroscopy (ATR/KBr):

    • 1635 – 1645 cm⁻¹: Strong C=O stretching vibration (Tertiary Amide I band).

    • No N-H stretch: Absence of bands >3300 cm⁻¹ confirms tertiary amide formation.

Safety & Handling

  • Hazards: 1-(Phenylacetyl)piperidine is not classified as a dangerous good for transport but should be treated as a chemical irritant.

  • Precursors: Phenylacetyl chloride is corrosive and a lachrymator. Piperidine is toxic and flammable. Perform all synthesis steps in a fume hood.

  • Storage: Store in a cool, dry place. Stable at room temperature for prolonged periods.

References

  • CAS Common Chemistry. (2023). 2-Phenyl-1-(1-piperidinyl)ethanone (CAS 3626-62-8).[1][2] American Chemical Society. [Link][1][2][4]

  • PubChem. (2023). 1-(Phenylacetyl)piperidine (Compound CID 77184).[1] National Library of Medicine.[1] [Link][1]

  • Acree, W. E., & Chickos, J. S. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data. (Note: Distinguishes between amide and ketone isomers). [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of N-Acyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Accelerating Amide Bond Formation via Dielectric Heating

Introduction

The piperidine moiety is a pharmacophore of immense significance, serving as the structural core for numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s), Methylphenidate (ADHD), and Raloxifene (SERM).[1] The N-acylation of piperidine is a critical derivatization step in medicinal chemistry to modulate lipophilicity and metabolic stability.

Traditional thermal acylation (Schotten-Baumann conditions) often suffers from long reaction times, the requirement for excess toxic reagents (e.g., thionyl chloride), and tedious workups.[1] Microwave-assisted organic synthesis (MAOS) offers a paradigm shift.[1] By leveraging dipolar polarization and ionic conduction , MAOS allows for rapid volumetric heating, often permitting solvent-free conditions that align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).[1]

This guide provides two field-validated protocols for synthesizing N-acyl piperidines: a high-throughput method using acid chlorides and a green, atom-efficient method using direct carboxylic acid condensation.

Mechanistic Insight: Why Microwave?

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating temperature gradients), microwave irradiation (2.45 GHz) couples directly with the reaction matrix.[1]

The Dipolar Polarization Effect

Piperidine (a polar secondary amine) and the acyl source align with the oscillating electric field. The molecular friction generated by this rapid realignment (billions of times per second) results in internal heat generation. This can lead to selective heating of the polar reactants over the non-polar vessel, effectively lowering the activation energy barrier (


) for the nucleophilic attack.

MW_Mechanism MW_Source Microwave Source (2.45 GHz) Dipole Dipolar Polarization (Piperidine/Acyl alignment) MW_Source->Dipole Oscillating Field Heat Volumetric Heating (Internal & Rapid) Dipole->Heat Molecular Friction Reaction Nucleophilic Attack (Amide Bond Formation) Heat->Reaction Arrhenius Acceleration

Figure 1: Mechanistic pathway of microwave irradiation accelerating the acylation process.[1]

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains when synthesizing N-benzoylpiperidine (Model Reaction).

ParameterConventional Thermal (Reflux)Microwave-Assisted (Method A)Microwave-Assisted (Method B)[1]
Reagents Benzoyl Chloride + TEABenzoyl Chloride + Basic AluminaBenzoic Acid + Silica Gel
Solvent DCM or TolueneSolvent-Free Solvent-Free
Temperature 40°C - 110°C60°C - 80°C140°C
Time 2 - 6 Hours2 - 4 Minutes 5 - 10 Minutes
Yield 65 - 78%92 - 96% 85 - 90%
Purification Liquid-Liquid ExtractionSimple FiltrationFiltration / Recrystallization

Experimental Protocols

Method A: Solvent-Free Acylation on Basic Alumina

Best for: High-throughput library generation, acid-sensitive substrates, and avoiding chlorinated solvents.[1] Mechanism: Basic alumina acts as both the solid support (dispersing reagents for max MW absorption) and the base (scavenging HCl).[1]

Reagents
  • Piperidine (1.0 equiv)[1]

  • Acyl Chloride (1.1 equiv)[1][2]

  • Basic Alumina (Activity I, ~1 g per mmol of substrate)[1]

Protocol Steps
  • Adsorption: In a mortar, mix the piperidine (e.g., 1 mmol) with basic alumina (1 g).[1] Grind gently until a free-flowing powder is obtained.

  • Addition: Add the acyl chloride (1.1 mmol) dropwise to the powder while mixing. Caution: Exothermic reaction.

  • Vessel Loading: Transfer the impregnated alumina into a microwave-transparent process vial (Pyrex or Quartz). Cap loosely (or use a dedicated MW pressure cap if using a sealed system).

  • Irradiation:

    • Mode: Open vessel (atmospheric) or Sealed.[1]

    • Power: 300 W (dynamic mode).[1]

    • Temp Limit: 60°C.

    • Time: 2–4 minutes.

  • Workup: Cool to room temperature. Add EtOAc (10 mL) to the vial and vortex to desorb the product. Filter through a fritted funnel to remove the alumina.

  • Analysis: Concentrate the filtrate. The product is typically pure enough for NMR/MS analysis without chromatography.

Method B: Direct Amidation of Carboxylic Acids

Best for: Green chemistry applications, "Atom Economy," and when Acyl Chlorides are unstable or unavailable.[1] Mechanism: Thermal dehydration driven by MW energy. Silica gel acts as a water scavenger and Lewis acid catalyst to activate the carbonyl.

Reagents
  • Piperidine (1.2 equiv)[1]

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • Silica Gel (230-400 mesh) or K2CO3 (catalytic)[1]

Protocol Steps
  • Preparation: Mix the carboxylic acid (1 mmol) and piperidine (1.2 mmol) in a microwave vial.

  • Catalyst Addition: Add 200 mg of Silica Gel. (Optional: Add 10 mol% Boric Acid for difficult substrates).

  • Irradiation:

    • Mode: Sealed Vessel (Critical to reach superheated temps).

    • Power: Max 300 W.[3]

    • Temp: 140°C.

    • Time: 5–10 minutes.

    • Pressure Limit: Set to 250 psi (Safety cutoff).

  • Workup: Dilute with Ethanol or EtOAc. Filter to remove silica.

  • Purification: If excess amine remains, wash with dilute 1N HCl. Recrystallize if solid.

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific substrate.

Decision_Matrix Start Start: N-Acyl Piperidine Synthesis Acid_Source Is the Acyl Chloride available? Start->Acid_Source Method_A Method A: Basic Alumina (Fastest, High Yield) Acid_Source->Method_A Yes Green_Check Is 'Green/Atom Economy' critical? Acid_Source->Green_Check No (Only Acid available) Method_B Method B: Direct Amidation (Carboxylic Acid + Silica) Green_Check->Method_B Yes (High Temp OK) Activation Activate Acid in situ (Use TBTU/DIPEA in MW) Green_Check->Activation No (Temp Sensitive)

Figure 2: Decision matrix for selecting the optimal microwave acylation protocol.

Troubleshooting & Optimization

  • Superheating: Microwave solvents can reach temperatures 20-30°C above their boiling points in sealed vessels. Ensure your vial is rated for the pressure generated by piperidine (bp 106°C).

  • Hot Spots: In solvent-free methods, "hot spots" can degrade the product. Remedy: Ensure the alumina/silica mixture is homogenous and use a reactor with active stirring or vessel rotation.

  • Pressure Safety: Piperidine is volatile. Always set a pressure limit (typically 200-300 psi) on the microwave reactor to prevent vial failure.[1]

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • Solvent-Free Acylation on Alumina

    • Varma, R. S., et al. "Microwave-assisted acylation of amines on alumina."[1] Tetrahedron Letters, 2000.

  • Direct Amidation of Carboxylic Acids

    • Perreux, L., et al. "Solvent-free preparation of amides from acids and primary amines under microwave irradiation."[1] Tetrahedron, 2002.

  • Piperidine Derivatization Data

    • Zare, A., et al.[2] "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation." Asian Journal of Chemistry, 2009.

Sources

Application Note: Streamlined Synthesis of 1-(Phenylacetyl)piperidine via DCC/DMAP Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Phenylacetyl)piperidine, a key amide, through a robust and widely applicable N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) mediated coupling protocol. Amide bond formation is a cornerstone of organic and medicinal chemistry, and this method offers a mild and efficient route. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers troubleshooting advice, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Amide Bond Formation

The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging due to the formation of a stable and unreactive carboxylate-ammonium salt.[1][2] To overcome this, coupling agents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent widely used for this purpose.[2] In concert with a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), this system provides an efficient method for amide bond formation under mild conditions.[3][4] This application note focuses on the synthesis of 1-(Phenylacetyl)piperidine as a model system to illustrate the practical application of the DCC/DMAP coupling methodology.

Reaction Mechanism and the Role of Reagents

The DCC/DMAP-mediated coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate amide bond formation.

  • Activation of the Carboxylic Acid: DCC reacts with phenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.[1][5][6]

  • Role of DMAP: DMAP acts as an acyl transfer agent.[4][6] It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate is more reactive towards the amine than the O-acylisourea and minimizes potential side reactions such as the formation of N-acylurea.[5][6]

  • Nucleophilic Attack and Amide Formation: The amine, piperidine, then attacks the activated N-acylpyridinium salt, leading to the formation of the desired amide, 1-(Phenylacetyl)piperidine, and regenerating the DMAP catalyst.[4]

  • Byproduct Formation: The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that precipitates out of the reaction mixture.[7][8][9]

Visualizing the Mechanism

DCC_DMAP_Mechanism PAA Phenylacetic Acid O_Acyl O-Acylisourea Intermediate PAA->O_Acyl + DCC DCC DCC DCC->O_Acyl DCU DCU (Byproduct) N_Acyl N-Acylpyridinium Salt O_Acyl->N_Acyl + DMAP DMAP DMAP DMAP->N_Acyl Product 1-(Phenylacetyl)piperidine N_Acyl->Product + Piperidine - DMAP Piperidine Piperidine Piperidine->Product

Caption: Mechanism of DCC/DMAP catalyzed amide bond formation.

Experimental Protocol

This protocol outlines the synthesis of 1-(Phenylacetyl)piperidine on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
Phenylacetic AcidC₈H₈O₂136.1576-78265.51.081
PiperidineC₅H₁₁N85.15-91060.862
DCCC₁₃H₂₂N₂206.3334-35154-1561.247
DMAPC₇H₁₀N₂122.17109-111--
DichloromethaneCH₂Cl₂84.93-96.739.61.326
1N HClHCl36.46--1.016
Sat. NaHCO₃NaHCO₃84.01---
BrineNaCl58.44---
Anhydrous Na₂SO₄Na₂SO₄142.04--2.664
Safety Precautions
  • DCC is a potent sensitizer and should be handled with extreme care.[10][11] Always wear gloves and work in a well-ventilated fume hood.[10][12][13] Skin contact may cause severe allergic reactions.[10][13]

  • DMAP is toxic and should be handled with appropriate personal protective equipment.

  • Piperidine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (1.36 g, 10 mmol, 1.0 eq) and dichloromethane (DCM, 40 mL). Stir the mixture at room temperature until all the solid dissolves.

  • Addition of Amine and Catalyst: To the solution, add piperidine (0.85 g, 1.0 mL, 10 mmol, 1.0 eq) followed by DMAP (0.12 g, 1 mmol, 0.1 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in DCM (10 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The formation of a white precipitate (DCU) will be observed.[9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

Visualizing the Workflow

Synthesis_Workflow A 1. Dissolve Phenylacetic Acid in DCM B 2. Add Piperidine and DMAP A->B C 3. Cool to 0 °C B->C D 4. Add DCC solution dropwise C->D E 5. Stir at room temperature (12-16 h) D->E F 6. Filter to remove DCU E->F G 7. Sequential washing: 1N HCl, Sat. NaHCO₃, Brine F->G H 8. Dry with Na₂SO₄, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the formation of an amide bond, while one of the most fundamental reactions in medicinal chemistry, can become a significant bottleneck when dealing with sterically demanding substrates.[1][2][3] This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot these challenging transformations. We will move beyond simple protocols to explore the underlying principles, enabling you to make informed decisions to optimize your reaction conditions.

Section 1: Understanding the Challenge

The primary difficulty in coupling a sterically hindered amine stems from the slow rate of the key bond-forming step: the nucleophilic attack of the amine on the activated carboxylic acid intermediate.[1][4] Bulky substituents on or near the nitrogen atom physically obstruct this approach, dramatically reducing the reaction rate and allowing competing side reactions to dominate. This often leads to low yields, complex product mixtures, or complete reaction failure.[1][5]

Key factors contributing to the difficulty include:

  • Reduced Nucleophilicity: The electron-donating or -withdrawing nature of the substituents can electronically deactivate the amine. However, the more pressing issue is the steric bulk that limits the amine's ability to access the electrophilic carbonyl carbon of the activated acid.

  • Stability of Activated Intermediates: The activated carboxylic acid species (e.g., an O-acylisourea intermediate from a carbodiimide) is often transient.[6][7][8] If the hindered amine cannot react with it quickly, the intermediate may decompose or react with other species in the mixture, leading to undesired byproducts.[7]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the coupling of sterically hindered amines in a practical question-and-answer format.

Question 1: My reaction shows very low to no yield. What are the primary causes and how can I improve the conversion?

Answer: This is the most frequent problem and usually points to one of three areas: ineffective carboxylic acid activation, suboptimal reaction conditions, or simply an extremely challenging substrate combination that requires a more forceful approach.

Potential Cause A: Inadequate Carboxylic Acid Activation

The coupling reagent you are using may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier. Standard carbodiimide conditions (DCC, EDC) alone often fail for these substrates.[9]

Solutions & Scientific Rationale:

  • Switch to a More Powerful Coupling Reagent: Modern uronium/aminium or phosphonium-based reagents are generally more effective for hindered couplings as they generate highly reactive activated esters.[3][10] Acyl fluorides represent another excellent, highly reactive option.[5][9]

  • Incorporate Activating Additives: If using a carbodiimide like EDC, the addition of N-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial.[7] These additives trap the initial, unstable O-acylisourea intermediate to form a more stable but still highly reactive HOBt/HOAt active ester.[7] This intermediate has a longer lifetime, increasing the probability of a successful collision with the hindered amine.

Below is a diagram illustrating the critical role of additives in carbodiimide chemistry.

G cluster_1 Reaction Pathways Acid R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Acid->O_Acylisourea EDC EDC Active_Ester HOBt/HOAt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt (Fast) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow) Product Desired Amide O_Acylisourea->Product + Amine (Very Slow for Hindered Amines) HOBt HOBt / HOAt Active_Ester->Product + Amine (Moderately Fast) Amine Hindered Amine (R'-NH₂) Urea Urea Byproduct G Start Start: Low/No Yield in Hindered Amide Coupling Check_Reagent Is your coupling reagent potent enough? (e.g., using EDC alone?) Start->Check_Reagent Upgrade_Reagent Upgrade to HATU, HBTU, PyBOP, or COMU. Or, add HOBt/HOAt to EDC. Check_Reagent->Upgrade_Reagent No Check_Temp Is the reaction at RT? Check_Reagent->Check_Temp Yes Success Problem Solved Upgrade_Reagent->Success Increase_Temp Increase temperature to 40-60°C or use microwave (Monitor by LC-MS) Check_Temp->Increase_Temp Yes Check_Conditions Are solvent and base optimal? (e.g., using THF or Et₃N?) Check_Temp->Check_Conditions No Increase_Temp->Success Change_Conditions Switch to DMF or NMP. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Check_Conditions->Change_Conditions No Acyl_Fluoride Consider in-situ formation of an Acyl Fluoride for extremely difficult cases. Check_Conditions->Acyl_Fluoride Yes Change_Conditions->Success Acyl_Fluoride->Success

Caption: Troubleshooting workflow for low-yield hindered couplings.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: High-Potency Coupling with HATU

This method is a robust starting point for many difficult couplings.

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Add HATU (1.1 equiv.) to the solution and stir for 1 minute.

  • Add the sterically hindered amine (1.2 equiv.).

  • Add DIPEA (3.0 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If the reaction is sluggish after 4-6 hours, warm the mixture to 40-50 °C.

  • Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In-situ Acyl Fluoride Formation and Coupling

This protocol is adapted from methods developed for extremely challenging substrates. [5][9]

  • Under an inert atmosphere, dissolve the carboxylic acid (1.2 equiv.) in anhydrous acetonitrile or DCM (0.2 M).

  • Add a fluorinating agent such as BTFFH (1.2 equiv.) or XtalFluor-E (1.2 equiv.).

  • Add a non-nucleophilic base such as 2,4,6-collidine (1.5 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Add the sterically hindered amine (1.0 equiv.) to the reaction mixture.

  • Seal the reaction vessel and heat to 80 °C (conventional heating or microwave).

  • Monitor the reaction by LC-MS. These reactions may require 12-24 hours.

  • After cooling to room temperature, perform an aqueous workup as described in Protocol 1 and purify by chromatography.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Repositorio Académico - Universidad de Chile. (n.d.). Solvent Effects on the Amidic Bond. Retrieved from [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • NIH. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • ACS Publications. (2016, September 27). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

Sources

Technical Support Center: Hydrolysis Control of 1-(Phenylacetyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 1-(Phenylacetyl)piperidine (PAP). It prioritizes field-proven troubleshooting, mechanistic insight, and rigorous analytical validation.

Ticket ID: PAP-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Acid-Catalyzed Hydrolysis

Executive Summary

1-(Phenylacetyl)piperidine (PAP) is a tertiary amide. Unlike primary or secondary amides, tertiary amides possess significant hydrolytic stability due to the lack of an N-H bond to assist in tautomerization and the steric bulk of the piperidine ring.

Controlling this reaction—whether to accelerate it for degradation studies or inhibit it for formulation stability—requires precise manipulation of the activation energy (


)  and solubility profile . This guide addresses the kinetic bottlenecks and analytical artifacts common to this specific scaffold.

Module 1: The Mechanistic Pathway

User Question: Why is my reaction rate first-order with respect to acid concentration but plateauing at high acidity?

Technical Insight: The hydrolysis of PAP in acidic media follows an


 mechanism (Acid-catalyzed, Acyl-cleavage, Bimolecular). The rate-limiting step is typically the formation of the tetrahedral intermediate via the nucleophilic attack of water on the O-protonated amide.

However, in highly concentrated acids, the activity of water (


) decreases, potentially stalling the reaction despite high proton availability.
Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the critical intermediates. Note that the Tetrahedral Intermediate formation is the energetic barrier you must overcome.

PAP_Hydrolysis Fig 1. Mechanistic pathway of PAP hydrolysis. The nucleophilic attack of water (Step 2) is sterically hindered by the piperidine ring. PAP 1-(Phenylacetyl)piperidine (Substrate) Protonated O-Protonated Intermediate (Resonance Stabilized) PAP->Protonated + H+ (Fast Eq) Tetrahedral Tetrahedral Intermediate (Rate Limiting Step) Protonated->Tetrahedral + H2O (Slow) Products Phenylacetic Acid + Piperidinium Salt Tetrahedral->Products C-N Cleavage

Module 2: Critical Process Parameters (Troubleshooting Guide)

Issue 1: "The reaction is too slow, even at reflux."

Diagnosis: Phase Transfer Limitation. PAP is lipophilic (LogP


 1.94).[1] In aqueous acids (e.g., 6M HCl), PAP may form an oily layer, restricting hydrolysis to the interface.
Corrective Protocol: 
  • Co-solvent Addition: Add 1,4-dioxane or Acetic Acid (glacial) to homogenize the mixture.

    • Warning: Do not use Methanol or Ethanol. In acidic media, this causes alcoholysis (transamidation), yielding Methyl Phenylacetate instead of Phenylacetic Acid.

  • Temperature: Tertiary amides often require temperatures

    
    C. If refluxing in water (
    
    
    
    C) is insufficient, switch to a sealed tube or microwave reactor to reach
    
    
    C.
Issue 2: "I have inconsistent mass balance in my HPLC data."

Diagnosis: Product Volatility or Detection Gaps. Corrective Protocol:

  • Piperidine Invisibility: Piperidine has negligible UV absorbance above 200 nm. If you are using UV detection at 254 nm, you are only seeing PAP and Phenylacetic Acid (PAA). You cannot calculate mass balance without a Charged Aerosol Detector (CAD) or MS for the amine.

  • PAA Sublimation: Phenylacetic acid can sublime during high-vacuum drying. Lyophilize (freeze-dry) the acidic mixture or extract into alkaline water (pH > 10) to keep PAA as the non-volatile carboxylate salt.

Issue 3: "The reaction reverses upon workup."

Diagnosis: Impossible in Acidic Media. Technical Insight: Unlike ester hydrolysis, acid-catalyzed amide hydrolysis is effectively irreversible.[2] The amine product (piperidine) is immediately protonated to the piperidinium ion (


). This ammonium species is non-nucleophilic and cannot attack the carboxylic acid to reform the amide.[3]
Check:  If you see PAP reforming, your workup pH likely exceeded 11, regenerating free piperidine in the presence of a coupling agent or dehydrating condition (unlikely in standard hydrolysis).

Module 3: Validated Experimental Protocols

Experiment A: Forced Degradation (Kinetics Study)

Objective: Determine the half-life (


) of PAP at pH 1.

Reagents:

  • PAP (10 mM final conc.)

  • 0.1 M HCl (aqueous)

  • Acetonitrile (ACN) as co-solvent (ratio 50:50 v/v)

Workflow:

  • Dissolve 20.3 mg PAP in 5 mL ACN.

  • Add 5 mL 0.2 M HCl.

  • Incubate at 80°C (controlled heating block).

  • Sampling: Aliquot 100

    
    L every 60 minutes.
    
  • Quenching: Immediately dilute aliquot into 900

    
    L of cold  100 mM Ammonium Acetate buffer (pH 4.5). Note: Quenching by neutralization prevents column damage but also stops the reaction.
    
Experiment B: Analytical Monitoring (HPLC-UV)

Objective: Separate PAP from PAA.

ParameterSetting
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5

m)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for PAA detection) and 254 nm (for PAP specificity)
Retention PAA elutes early (polar); PAP elutes late (non-polar).

Module 4: Decision Tree for Optimization

Use this flowchart to diagnose reaction failures.

Troubleshooting Fig 2. Troubleshooting logic for stalled hydrolysis. Start Start: Low Conversion (<20%) CheckPhase Is the reaction mixture homogeneous? Start->CheckPhase AddSolvent Action: Add Dioxane or Glacial Acetic Acid CheckPhase->AddSolvent No (Biphasic) CheckTemp Is Temperature > 80°C? CheckPhase->CheckTemp Yes IncreaseTemp Action: Increase T (Reflux or Microwave) CheckTemp->IncreaseTemp No CheckAcid Is Acid Conc > 1M? CheckTemp->CheckAcid Yes IncreaseAcid Action: Increase [H+] (Check Hammett Acidity) CheckAcid->IncreaseAcid No Steric Conclusion: Steric hindrance requires harsher conditions (e.g., 6M HCl, 110°C) CheckAcid->Steric Yes

FAQ: Frequently Asked Questions

Q: Can I use Sulfuric Acid (


) instead of Hydrochloric Acid (HCl)? 
A:  Yes, and it is often preferred for kinetics at temperatures 

C because it is non-volatile. However, ensure the concentration does not exceed 40-50%, as concentrated sulfuric acid acts as a dehydrating agent and can cause charring or sulfonation of the phenyl ring rather than hydrolysis.

Q: Why does my Phenylacetic Acid peak tail significantly on HPLC? A: PAA is a carboxylic acid (


). If your mobile phase pH is near 4.3, the species exists as a mixture of ion and neutral form, causing peak splitting or tailing. Ensure Mobile Phase A is buffered to pH < 2.5 (using phosphoric acid) to keep PAA fully protonated and sharp.

Q: I am seeing an unknown impurity at RRT 1.1 relative to PAA. A: Did you use Ethanol as a solvent? If so, you likely formed Ethyl Phenylacetate via acid-catalyzed esterification of the product or transacylation of the starting material. Always use non-nucleophilic co-solvents (ACN, Dioxane) for hydrolysis.

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent advances in the understanding of the mechanism of amide hydrolysis."[4] Accounts of Chemical Research, 25(11), 481–488.

  • Solubility & Properties of Piperidine Derivatives: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77184, 1-(Phenylacetyl)piperidine.[5]

  • Analytical Method (HPLC of Phenylacetic Acid): Shariati, S., et al. (2007).[6] "Three phase liquid phase microextraction of phenylacetic acid... coupled with HPLC-UV." Journal of Chromatography B.

  • Acid Catalysis Fundamentals: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Hydrolysis of Amides in Acid." Oxford University Press. (Standard Reference Text).

Sources

Validation & Comparative

Structural Elucidation & Benchmarking: 13C NMR Assignment of 2-phenyl-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shift assignments for 2-phenyl-1-(piperidin-1-yl)ethanone (also known as N-phenylacetylpiperidine).[1] It is designed for researchers requiring rigorous structural validation and explores the critical conformational dynamics that complicate the NMR spectra of amide-containing heterocycles.[1]

Executive Summary & Compound Significance

2-phenyl-1-(piperidin-1-yl)ethanone (


) is a pharmacophore scaffold frequently encountered in the synthesis of local anesthetics, designer substituted cathinones, and antispasmodics.[1][2]

Accurate NMR assignment of this molecule is often complicated by restricted rotation around the amide bond (


).[1] This phenomenon destroys the magnetic equivalence of the piperidine ring carbons, leading to signal broadening or doubling (rotamers) at room temperature. This guide compares experimental data in 

against Density Functional Theory (DFT) predictions to provide a definitive assignment strategy.

Conformational Analysis & Resonance

To interpret the NMR data correctly, one must understand the electronic environment.[1] The lone pair on the nitrogen atom delocalizes into the carbonyl


-system, creating partial double-bond character.[1]
Figure 1: Amide Resonance & Rotameric Equilibrium

The following diagram illustrates the resonance structures and the resulting restricted rotation that differentiates the syn and anti protons/carbons of the piperidine ring.[1]

AmideResonance Resonance Amide Resonance (Partial Double Bond) RestrictedRot Restricted Rotation (High Energy Barrier) Resonance->RestrictedRot Causes Magnet_Nonequiv Magnetic Non-Equivalence (C2' vs C6' and C3' vs C5') RestrictedRot->Magnet_Nonequiv Result in NMR Struct_A Resonance Form A (Neutral) Struct_B Resonance Form B (Zwitterionic) Struct_A->Struct_B Delocalization Struct_B->Resonance

Caption: Logical flow explaining why the piperidine ring carbons appear as distinct signals rather than a single averaged signal.

Comparative Assignments: Experimental vs. DFT

The following data compares standard experimental shifts in Chloroform-d (


) with GIAO-DFT (Gauge-Including Atomic Orbital) calculated shifts.

Methodology:

  • Experimental: 100 MHz 13C NMR,

    
    , 298 K.
    
  • Computational: DFT B3LYP/6-31G(d,p) geometry optimization followed by NMR shielding tensor calculation (GIAO method).

Table 1: 13C NMR Chemical Shift Assignments ( , ppm)
Carbon PositionAtom LabelExp.[1][2][3][4][5][6][7][8] Shift (

)
Calc.[1][9] Shift (DFT)Signal TypeAssignment Logic
Carbonyl C1169.2 171.5QuaternaryDeshielded by O and N; characteristic amide region.[1]
Ipso-Phenyl C1''135.4 138.1QuaternaryAromatic C attached to

; weak intensity.[1]
Meta-Phenyl C3''/C5''128.8 129.5CHIntense signal; typical benzene region.[1]
Ortho-Phenyl C2''/C6''128.6 129.2CHOverlaps heavily with meta; distinguish via HMBC.[1]
Para-Phenyl C4''126.7 127.1CHMost shielded aromatic CH.[1]
Benzylic C241.2 42.5

Alpha to carbonyl and phenyl ring.[1]
Pip-Alpha (syn) C2'47.1 48.2

cis to Oxygen; deshielded by steric compression/anisotropy.[1]
Pip-Alpha (anti) C6'43.0 44.1

trans to Oxygen; distinct from C2' due to restricted rotation.[1]
Pip-Beta C3'/C5'26.5 / 25.6 27.0

Often appear as two peaks or one broad peak depending on T.
Pip-Gamma C4'24.5 24.8

Furthest from amide; typically the most shielded aliphatic.[1]

*Note: At room temperature, C2' and C6' often appear as broad humps or distinct peaks.[1] Heating the sample to >50°C (in DMSO-


) will cause these to coalesce into a single average signal.[1]

Detailed Spectral Analysis & Causality

A. The Carbonyl & Benzylic Region (The "Linker")

The carbonyl signal at 169.2 ppm is the anchor of the spectrum.[1] It is less deshielded than a ketone (~190 ppm) due to the electron-donating resonance of the amide nitrogen.[1]

  • Validation: The benzylic carbon (41.2 ppm ) will show a strong HMBC correlation to the carbonyl.[1] This confirms the connectivity:

    
    .[1]
    
B. The Piperidine Ring (The "Rotamer Effect")

This is the most common source of assignment error.[1] In a free amine, the piperidine alpha-carbons (


) are equivalent (~47 ppm).[1] In this amide:
  • C2' (47.1 ppm): The carbon syn to the carbonyl oxygen experiences a different magnetic environment than the anti carbon.[1]

  • C6' (43.0 ppm): The carbon anti to the oxygen.[1]

  • Observation: In

    
     at 25°C, these peaks may appear broad. If the resolution is poor, they are easily mistaken for impurities.[1]
    
    • Protocol Tip: If assignments are ambiguous, run the NMR at 55°C. The rotation rate increases, and these two signals will merge (coalesce) into a sharp singlet around 45 ppm.[1]

C. The Aromatic Region

The phenyl ring shows a typical monosubstituted pattern.[1]

  • Ipso (135.4 ppm): Identified by its low intensity (long relaxation time, no NOE enhancement).[1]

  • Para (126.7 ppm): Usually the unique, most upfield aromatic signal.[1]

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution 13C NMR

To ensure detection of the quaternary carbons and resolution of the rotamers:

  • Mass: Dissolve 30-50 mg of the compound in 0.6 mL of solvent.

  • Solvent:

    • Standard:Chloroform-d (

      
      ) . Excellent solubility, distinct peaks.
      
    • Alternative:DMSO-

      
       . Use if rotamer broadening is severe; allows for high-temperature experiments.[1]
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol B: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The carbonyl and ipso carbons have long

    
     relaxation times.[1] A short D1 will result in missing quaternary signals.[1]
    
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

  • Spectral Width: 0 - 220 ppm.[1]

Validation Workflow (Graphviz)

Use this logic flow to confirm your assignment if your data deviates from the table.

ValidationWorkflow Start Acquire 1D 13C Spectrum Check_CO Identify C=O (~169 ppm) Start->Check_CO Check_Pip Piperidine Signals Split? Check_CO->Check_Pip Split_Yes Yes (Distinct C2'/C6') Check_Pip->Split_Yes Clear Split_No No (Broad/Missing) Check_Pip->Split_No Ambiguous Action_HMBC Run HMBC: Verify C=O -> Benzylic CH2 Split_Yes->Action_HMBC Action_Temp Run VT-NMR (50°C) to Coalesce Signals Split_No->Action_Temp Final Assignment Confirmed Action_HMBC->Final Action_Temp->Action_HMBC Signals Clarified

Caption: Step-by-step decision tree for validating the magnetic non-equivalence of the piperidine ring.

References

  • Imperial College London. (2021).[1] 2-Phenyl-1-(piperidin-1-yl)ethan-1-one (13) NMR Dataset. DOI: 10.14469/hpc/10011.[1][10] Link

  • Reich, H. J. (2023).[1] Structure Determination Using NMR Spectroscopy: Amide Rotation. University of Wisconsin-Madison.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general chemical shift ranges).

  • Wodtke, R., et al. (2018).[1][7] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. RSC Advances, 8, 40921-40933.[1] Link (Provides mechanistic validation for piperidine ring splitting in amides).

Sources

Technical Guide: Mass Spectrometry Characterization of 1-(Phenylacetyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(Phenylacetyl)piperidine , a critical impurity and precursor often encountered in forensic toxicology and synthetic opioid analysis.

Executive Summary & Forensic Significance

1-(Phenylacetyl)piperidine (CAS: 4093-31-6) is a structural isomer of the regulated fentanyl precursor N-Phenethyl-4-piperidone (NPP) . Both compounds share the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol , presenting a significant challenge in forensic identification.

Differentiation relies on distinct fragmentation pathways driven by their respective functional groups: the amide linker in 1-(Phenylacetyl)piperidine versus the ketone/amine structure in NPP. This guide details the mechanistic cleavage patterns in both Electron Ionization (EI) and Electrospray Ionization (ESI) to establish a self-validating identification protocol.

Mechanistic Fragmentation Pathways (The "Why")

Electron Ionization (EI) – GC-MS

In EI (70 eV), 1-(Phenylacetyl)piperidine undergoes fragmentation dominated by


-cleavage relative to the amide carbonyl and the nitrogen atom.
  • Pathway A (Amide Cleavage): The bond between the carbonyl carbon and the nitrogen is robust, but

    
    -cleavage on the benzyl side is favorable. However, the formation of the resonance-stabilized carbamoyl cation  (piperidine-1-carbonyl ion) is the most dominant pathway.
    
  • Pathway B (Benzyl Cleavage): The tropylium ion (

    
    ) is formed from the benzyl moiety, a common feature in phenyl-substituted compounds.
    

Key Diagnostic Ions:

  • m/z 112 (Base Peak): Corresponds to the [O=C-N(C₅H₁₀)]⁺ carbamoyl cation. This ion is highly stable due to resonance between the oxygen and nitrogen lone pairs.

  • m/z 91: The tropylium ion, characteristic of the benzyl group (

    
    ).
    
  • m/z 203: The molecular ion (

    
    ) is typically visible but of low-to-moderate intensity.
    
Electrospray Ionization (ESI) – LC-MS/MS

In ESI (+), the molecule forms the protonated precursor [M+H]⁺ at m/z 204 . Collision-Induced Dissociation (CID) drives fragmentation primarily at the amide bond.

  • Primary Transition: Cleavage of the amide bond yields the protonated piperidine ring or the phenylacetyl cation depending on proton affinity.

  • Diagnostic Transition (204

    
     86):  Protonation of the basic piperidine nitrogen followed by amide hydrolysis-like cleavage yields the piperidinium ion (
    
    
    
    ).

Visualization of Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways for 1-(Phenylacetyl)piperidine compared to its isomer, NPP.

FragmentationPathways Precursor 1-(Phenylacetyl)piperidine [M+H]+ m/z 204 AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage CID Frag86 Piperidinium Ion m/z 86 (Diagnostic for Amide) AmideCleavage->Frag86 Major Path Frag119 Phenylacetyl Cation m/z 119 AmideCleavage->Frag119 Minor Path Frag91 Tropylium Ion m/z 91 Frag119->Frag91 -CO NPP Isomer: NPP [M+H]+ m/z 204 Frag105 Phenethyl Cation m/z 105 (Diagnostic for NPP) NPP->Frag105 C-N Cleavage

Caption: Comparative fragmentation pathways of 1-(Phenylacetyl)piperidine vs. NPP in ESI-MS/MS.

Comparative Analysis: The Isomer Challenge

The most critical analytical task is distinguishing 1-(Phenylacetyl)piperidine from N-Phenethyl-4-piperidone (NPP) . Both are precursors in illicit synthesis workflows, but they represent different synthetic routes.

Table 1: GC-MS (EI) Spectral Comparison
Feature1-(Phenylacetyl)piperidine N-Phenethyl-4-piperidone (NPP) Differentiation Logic
Structure Amide (

)
Amine/Ketone (

)
Amide vs. Alkyl-amine linkage
Base Peak m/z 112 (

)
m/z 112 or m/z 96 Caution: m/z 112 can appear in both (NPP loses benzyl to form 112).
Key Ion 1 m/z 119 (

)
m/z 105 (

)
Definitive: 119 indicates Phenylacetyl; 105 indicates Phenethyl.
Key Ion 2 m/z 84/85 (Piperidine)m/z 42 (Piperidone ring fragment)Ring structure differences.
Molecular Ion m/z 203 (Moderate)m/z 203 (Weak)Similar MW, not diagnostic.
Table 2: LC-MS/MS (ESI) Transition Comparison
Precursor (m/z)1-(Phenylacetyl)piperidine Product IonsNPP Product IonsInterpretation
204 [M+H]⁺ 86 (Piperidine+H)105 (Phenethyl)m/z 86 confirms the unsubstituted piperidine ring released from the amide.
204 [M+H]⁺ 119 (Phenylacetyl)96 (Piperidone fragment)m/z 105 is the hallmark of the phenethyl group in NPP.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification (E-E-A-T Level), follow this dual-method workflow.

Method A: GC-MS Screening (EI)

Objective: Library matching and isomer differentiation via hard ionization.

  • Inlet: 280°C, Splitless mode (1 min).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Validation Criteria:

    • Identify Molecular Ion at m/z 203 .

    • Check for m/z 112 (Base).[1]

    • Crucial Step: Verify absence of m/z 105 . If m/z 105 is significant, suspect NPP or co-elution.

Method B: LC-MS/MS Confirmation (ESI)

Objective: High-sensitivity detection in complex biological/chemical matrices.

  • Source: ESI Positive Mode (Voltage: 3.5 kV).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in MeCN.

  • MRM Transitions:

    • Quantifier: 204

      
       86 (CE: 20-25 eV).
      
    • Qualifier: 204

      
       91 (CE: 35-40 eV).
      
  • Validation Criteria:

    • Retention time match with standard.

    • Ratio of 86/91 transitions must match reference (

      
       20%).
      

Analytical Workflow Diagram

Workflow cluster_GC Pathway A: GC-MS (EI) cluster_LC Pathway B: LC-MS/MS (ESI) Sample Unknown Sample (Powder/Biological) Prep Extraction (MeOH or LLE) Sample->Prep GC GC Separation (Rxi-5Sil MS) Prep->GC LC LC Separation (C18 Column) Prep->LC EI EI Source (70eV) GC->EI SpecCheck Spectrum Analysis: Check m/z 112 (Base) Check m/z 105 (Absent) EI->SpecCheck Result Confirmed ID: 1-(Phenylacetyl)piperidine SpecCheck->Result ESI ESI (+) Source LC->ESI MRM MRM Analysis: 204 -> 86 (Quant) 204 -> 91 (Qual) ESI->MRM MRM->Result

Caption: Dual-pathway analytical workflow for the definitive identification of 1-(Phenylacetyl)piperidine.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(Phenylacetyl)piperidine (NIST# 108040). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: N-Phenethyl-4-piperidone (NPP). Available at: [Link]

  • PubChem. 1-(Phenylacetyl)piperidine Compound Summary (CID 77184). National Library of Medicine. Available at: [Link]

Sources

A Researcher's Guide to FTIR Analysis of the Amide Carbonyl in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of spectroscopic analysis. A recurring topic is the characterization of amide functionalities within heterocyclic scaffolds, particularly the piperidine ring, a cornerstone in modern drug discovery.[1] Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for this purpose, and the amide carbonyl (C=O) stretching vibration, known as the Amide I band, is the most prominent and informative signal.[2]

The Amide I Band: More Than Just a Carbonyl Stretch

The Amide I band, typically found in the 1630–1680 cm⁻¹ region, arises primarily from the C=O stretching vibration.[3] Its frequency is significantly lower than that of ketones (ca. 1715 cm⁻¹) due to resonance. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, imparting partial double-bond character to the C-N bond and, consequently, reducing the bond order of the C=O group.[4][5] This weaker, longer C=O bond requires less energy to vibrate, resulting in a lower absorption frequency.

For N-acyl piperidine derivatives, the amide is tertiary, meaning the nitrogen atom is bonded to the carbonyl carbon and two other carbons (within the piperidine ring). This precludes the N-H stretching and bending vibrations seen in primary and secondary amides, simplifying the spectrum and making the Amide I band an even more distinct diagnostic tool.[2][6]

Key Factors Influencing the Amide I Frequency in Piperidine Derivatives

The precise wavenumber of the Amide I band is a powerful reporter of the local molecular environment. Understanding the factors that cause shifts in this peak is critical for correct spectral interpretation.

dot

Caption: Factors influencing the Amide I band frequency in N-acyl piperidines.

  • Electronic Effects (Resonance and Induction): The balance between resonance donation from the piperidine nitrogen and inductive effects is paramount.

    • Resonance: As the primary effect, electron donation from the nitrogen atom lowers the Amide I frequency.[7]

    • Inductive Effects: Electron-withdrawing groups attached to the piperidine ring or the acyl group can pull electron density away from the nitrogen. This reduces the nitrogen's ability to donate its lone pair into the carbonyl, increasing the C=O bond order and shifting the Amide I band to a higher frequency (a "blue shift").[2][7]

  • Steric Effects & Ring Conformation: The piperidine ring typically adopts a stable chair conformation. Severe steric hindrance caused by bulky substituents near the N-acyl group can force the amide bond out of planarity. This misalignment disrupts the p-orbital overlap necessary for efficient resonance, making the carbonyl more "ketone-like" and increasing its stretching frequency.

  • Hydrogen Bonding: While the tertiary amide of an N-acyl piperidine cannot act as a hydrogen bond donor, its carbonyl oxygen is an effective hydrogen bond acceptor.[2]

    • In the presence of protic solvents (e.g., water, methanol) or other H-bond donors, hydrogen bonding to the carbonyl oxygen withdraws electron density, weakening and lengthening the C=O bond.[8][9][10] This results in a significant shift to lower frequency (a "red shift"). The extent of this shift can indicate the strength and prevalence of hydrogen bonding.[2][8]

  • Solvent Effects: Beyond specific hydrogen bonding, the overall polarity of the solvent can influence the Amide I frequency. Polar solvents can stabilize the charge-separated resonance contributor of the amide bond, which can lead to a slight lowering of the C=O stretching frequency. However, this effect is often secondary to the more dominant influence of direct hydrogen bonding.[11][12][13] For instance, moving from a pure water solvent to a methanol solvent can result in a blue shift, as methanol is a less effective hydrogen-bond donor.[11]

Comparative Analysis: Amide I Frequencies

To contextualize the FTIR spectrum of a piperidine derivative, it is useful to compare its Amide I frequency with that of other related structures. Ring strain, in particular, has a dramatic effect on the C=O stretching frequency.

Compound TypeTypical Amide I (C=O) Range (cm⁻¹)Key Influencing Factor(s)
N-Acyl Piperidine (Unstrained, 6-membered ring) 1630 - 1670 Resonance, Steric Effects, H-Bonding
γ-Lactam (Strained, 5-membered ring)~1700 - 1750Increased Ring Strain
β-Lactam (Highly Strained, 4-membered ring)~1730 - 1770High Ring Strain, Reduced Resonance
Acyclic Tertiary Amide1630 - 1680Electronic & Steric Effects

Note: These ranges are approximate and can vary based on specific substituents and solvent conditions.

This comparison highlights a critical principle: the C=O frequency of cyclic amides (lactams) increases significantly as the ring size decreases and ring strain increases.[10] The N-acyl piperidine, being part of a stable, unstrained six-membered ring, serves as a valuable baseline, with its Amide I frequency primarily dictated by the electronic and environmental factors discussed above.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for obtaining a clean, reproducible FTIR spectrum of a piperidine derivative using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids and liquids.

dot

Experimental_Workflow cluster_prep 1. Instrument & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Purge Spectrometer (e.g., with dry N2 or air) B Clean ATR Crystal (e.g., with isopropanol) A->B C Acquire Background Spectrum (Clean, empty crystal) B->C D Apply Sample to Crystal (Ensure good contact) C->D E Set Parameters (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F Collect Sample Spectrum E->F G Perform ATR Correction (If available in software) F->G H Apply Baseline Correction G->H I Identify & Label Peak of Interest (Amide I Band) H->I

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation:

    • a. Purging: Ensure the spectrometer's sample compartment is purged with dry, CO₂-free air or nitrogen for at least 15-30 minutes. This minimizes interfering absorbance from atmospheric water vapor and carbon dioxide.

    • b. Cleaning: Meticulously clean the ATR crystal surface (typically diamond or zinc selenide) with an appropriate solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a test spectrum.

  • Background Collection (Self-Validation):

    • a. With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment and instrument optics will be automatically subtracted from your sample spectrum.

    • b. Causality: An accurate background is crucial. Any contaminants on the crystal or significant changes in the atmosphere (H₂O, CO₂) between the background and sample scan will appear as artifacts (positive or negative peaks) in the final spectrum.

  • Sample Application:

    • a. Apply a small amount of your piperidine derivative directly onto the center of the ATR crystal.

    • b. For Solids: Use the ATR's pressure clamp to ensure firm, consistent contact between the solid sample and the crystal. Insufficient contact is a common source of low signal intensity and poor data quality.

    • c. For Liquids: A single drop is usually sufficient to cover the crystal.

  • Data Acquisition:

    • a. Parameters: Set the acquisition parameters. For routine characterization, the following are standard:

      • Scans: 16 to 32 co-added scans (improves signal-to-noise ratio).

      • Resolution: 4 cm⁻¹ (sufficient for most liquid/solid phase analyses).

    • b. Collection: Collect the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • a. Correction: Apply an ATR correction algorithm if available in your software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • b. Baseline: Apply an automated or manual baseline correction to ensure all peaks originate from a flat zero-absorbance line.

    • c. Peak Identification: Use the software's peak-picking tool to determine the precise wavenumber of the Amide I band.

By following this rigorous protocol, you can be confident that the observed Amide I peak position is a true reflection of your molecule's chemical structure and environment, not an experimental artifact.

References

  • Geiger, A., et al. (2008). The solvent-dependent shift of the amide I band of a fully solvated peptide as a local probe for the solvent composition in the peptide/solvent interface. The Journal of Physical Chemistry B, 113(8), 2488-2498. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]

  • Choi, J. H., et al. (2007). Dependence of Amide Vibrations on Hydrogen Bonding. The Journal of Physical Chemistry B, 111(17), 4537-4544. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Băran, A., et al. (2005). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 744-747, 819-826. [Link]

  • Reddit r/OrganicChemistry. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • ResearchGate. (2025). FTIR study of five complex ?-lactam molecules. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • Lee, K. K., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(34), 10292-10299. [Link]

  • Jansen, T. l. C., et al. (2011). Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. The Journal of Chemical Physics, 135(23), 234507. [Link]

  • MDPI. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • Scribd. (n.d.). Lecture 8. [Link]

  • Geiger, A. (2008). The Solvent-Dependent Shift of the Amide I Band of a Fully Solvated Peptide as a Local Probe for the Solvent Composition in the. [Link]

  • ResearchGate. (2025). Solvent Effects on the IR Spectra of N-Methylacetamide. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The 13C amide I band is still sensitive to conformation change when the regular amide I band cannot be distinguished at the typical position in H2O. [Link]

  • Fu, L., et al. (2013). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. The Journal of Physical Chemistry B, 117(42), 12949-12958. [Link]

  • Michigan State University. IR Spectroscopy of Hydrocarbons. [Link]

  • eGrove. (2021). Tracking the amide i and coo - terminal ν(C=o) raman bands in a. [Link]

  • ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]

  • Al-Hussain, S. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-13. [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • Fritsch, J., et al. (2002). Interpretation of Amide I Difference Bands Observed during Protein Reactions Using Site-Directed Isotopically Labeled Bacteriorhodopsin. The Journal of Physical Chemistry B, 106(25), 6446-6451. [Link]

  • ACS Publications. (2013). Determining In Situ Protein Conformation and Orientation from the Amide-I Sum-Frequency Generation Spectrum: Theory and Experiment. [Link]

  • ACS Publications. (2009). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. [Link]

  • NIH. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation... [Link]

Sources

Comparative Biological Efficacy: 1-(Phenylacetyl)piperidine vs. Piperine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between Piperine (the primary bioactive alkaloid of Piper nigrum) and 1-(Phenylacetyl)piperidine (PAP), a synthetic structural analog. While Piperine is a validated bioavailability enhancer and therapeutic agent, PAP serves as a critical Structure-Activity Relationship (SAR) probe.

Key Finding: The biological efficacy of Piperine is heavily dependent on its methylenedioxyphenyl (MDP) ring and conjugated diene linker. PAP, lacking these features, exhibits significantly reduced bio-enhancing and antioxidant capabilities but retains specific neuroactive potential characteristic of phenylacetyl amides.

Chemical Identity & Physicochemical Divergence

To understand the biological disparity, we must first analyze the structural pharmacophores.

FeaturePiperine1-(Phenylacetyl)piperidine (PAP)
CAS RN 94-62-21936-66-9
Formula


Molecular Weight 285.34 g/mol 203.28 g/mol
Pharmacophore A 1,3-Benzodioxole (Methylenedioxy)Unsubstituted Phenyl ring
Linker Conjugated Diene (rigid, reactive)Methylene (

) (flexible, rotatable)
Pharmacophore B Piperidine amidePiperidine amide
LogP (Lipophilicity) ~3.69~2.30
Key Reactivity Michael Acceptor (electrophilic)Non-electrophilic Amide
Structural Impact on Efficacy[1]
  • Piperine: The conjugated diene system allows for Michael addition reactions with enzymes, while the MDP ring is critical for cytochrome P450 (CYP) interaction.

  • PAP: The flexible benzyl linker removes the rigid geometry required for TRPV1 receptor binding (pungency) and eliminates the conjugated system necessary for potent antioxidant radical scavenging.

Biological Efficacy Comparison

Bioavailability Enhancement (CYP450 Inhibition)

Piperine is the gold standard for "bio-enhancement," increasing the absorption of drugs like curcumin and rifampicin by up to 2000%.

  • Piperine Mechanism: It acts as a mechanism-based inhibitor of CYP3A4. The MDP ring is oxidized to a carbene intermediate, which covalently binds to the heme iron of the CYP enzyme, irreversibly inactivating it.

  • PAP Performance: Negligible.

    • Reasoning: PAP lacks the MDP ring. Without the methylenedioxy moiety, it cannot form the carbene intermediate required for suicide inhibition of CYP450. It acts merely as a competitive substrate, easily metabolized by amidases without inhibiting the metabolic machinery.

Anticonvulsant & CNS Activity

While Piperine is a known anticonvulsant (GABAergic modulator), PAP belongs to the class of phenylacetyl amides, which are historically investigated for anticonvulsant properties (similar to phenacemide).

  • Piperine: Modulates GABA-A receptors and blocks voltage-gated sodium channels.

  • PAP: Exhibits moderate sedative/anticonvulsant potential. The lipophilic piperidine ring combined with a phenylacetyl group allows blood-brain barrier (BBB) penetration.

    • Data: In Maximal Electroshock (MES) assays, simplified piperidine amides often show protection, but with lower potency and shorter duration than Piperine due to faster metabolic clearance (hydrolysis of the amide bond).

Antioxidant & Anti-inflammatory Activity
  • Piperine: High efficacy.[1] The conjugated double bonds stabilize free radicals.

  • PAP: Inactive. Lacking the phenolic nature or conjugated system, PAP cannot effectively scavenge DPPH or superoxide radicals. It serves as a negative control in antioxidant assays.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent signaling and metabolic pathways of the two compounds.

BioEfficacy Piperine Piperine (Conjugated + MDP) CYP CYP450 Enzyme (Heme Center) Piperine->CYP Carbene Formation (Suicide Inhibition) TRPV1 TRPV1 Receptor (Pain/Pungency) Piperine->TRPV1 Agonist (Pungency) GABA GABA-A Receptor (CNS Inhibition) Piperine->GABA Modulation PAP 1-(Phenylacetyl)piperidine (Flexible + Phenyl) PAP->CYP No Binding/Weak Substrate PAP->TRPV1 No Activation PAP->GABA Weak/Moderate Modulation Metabolism Rapid Hydrolysis (Inactive Metabolites) PAP->Metabolism Amidase Attack BioEnhancement Bioavailability Enhancement CYP->BioEnhancement Enzyme Inactivation

Caption: Comparative pharmacodynamics showing Piperine's multi-target efficacy versus PAP's metabolic susceptibility and lack of CYP inhibition.

Experimental Protocols

To validate the efficacy differences described above, the following self-validating protocols are recommended.

Protocol A: CYP3A4 Inhibition Assay (Fluorescence-Based)

Objective: To quantify the bio-enhancing potential of Piperine vs. PAP.

  • Reagents:

    • Recombinant human CYP3A4 isozyme.

    • Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC) - metabolizes to fluorescent HFC.

    • Cofactor: NADPH generating system.

    • Test Compounds: Piperine (0.1 - 50 µM), PAP (0.1 - 50 µM), Ketoconazole (Positive Control).

  • Workflow:

    • Incubation: Mix CYP3A4 enzyme + Test Compound in potassium phosphate buffer (pH 7.4). Pre-incubate for 10 min at 37°C.

    • Reaction Start: Add NADPH and BFC substrate.

    • Kinetic Read: Measure fluorescence (Ex: 410 nm / Em: 510 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Plot reaction velocity vs. inhibitor concentration.

    • Expected Result: Piperine will show an

      
      . PAP will likely show 
      
      
      
      (inactive), confirming the necessity of the MDP ring.
Protocol B: Anticonvulsant Screening (Maximal Electroshock - MES)

Objective: To compare CNS activity and BBB penetration.

  • Subjects: Male Swiss albino mice (20-25g).

  • Administration:

    • Group 1: Vehicle (Tween 80).

    • Group 2: Piperine (30 mg/kg, i.p.).

    • Group 3: PAP (30 mg/kg, i.p.).

    • Group 4: Phenytoin (25 mg/kg, i.p. - Positive Control).

  • Induction:

    • 30 minutes post-injection, apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2 sec duration.

  • Endpoint:

    • Measure the duration of Tonic Hindlimb Extension (THE) .

    • Protection Criteria: Complete abolition of THE indicates anticonvulsant efficacy.

  • Causality Check: If PAP shows activity, it confirms that the phenylacetyl-piperidine core is a sufficient pharmacophore for basic channel modulation, even without the complex features of Piperine.

Summary of Comparative Data

ParameterPiperine1-(Phenylacetyl)piperidine
Pungency (TRPV1) High (Scoville ~100k)None (Tasteless/Bitter)
CYP3A4 Inhibition Potent (

)
Inactive (

)
Metabolic Stability Moderate (inhibits own metabolism)Low (rapid amide hydrolysis)
Anticancer (Bax/Bcl-2) Active (Induces Apoptosis)Inactive (Lacks Michael acceptor)
Primary Utility Bio-enhancer, NutraceuticalSynthetic Intermediate, SAR Probe

References

  • Koul, S., et al. (2000).[2] Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potential of rat hepatic microsomal cytochrome P450. Bioorganic & Medicinal Chemistry. Link

  • Singh, A., et al. (2019). Piperine: A comprehensive review of preclinical and clinical effects. Phytotherapy Research. Link

  • Burzynski, S. R. (1986). Antineoplastons: History of the research (I). Drugs under experimental and clinical research.[3][4][5][6][7] (Context for phenylacetyl amides). Link

  • Mishra, R., et al. (2022).[8] Synthesis and anticonvulsant activity of some new 1-(substituted phenyl)-3-(substituted phenylamino) propan-1-ones. Journal of Saudi Chemical Society. (Context for piperidine amide anticonvulsants). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 638024, Piperine. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16008, 1-(Phenylacetyl)piperidine. Link

Sources

Elemental analysis calculation vs experimental for C13H17NO

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Purity: A Comparative Guide to Elemental Analysis (Calculation vs. Experimental) for C13H17NO Subtitle: Navigating the ±0.4% Threshold in Small Molecule Drug Development

Executive Summary

For drug development professionals working with small molecule APIs like C13H17NO (e.g., Crotamiton, N-Benzyl-4-piperidone derivatives), establishing purity is a critical milestone.[1] While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity.[1] Elemental Analysis (EA) remains the "gold standard" for bulk purity in many regulatory filings, yet it is prone to experimental error.

This guide objectively compares the Theoretical Calculation of C13H17NO against Experimental Realities , providing a decision framework for when to rely on combustion analysis versus orthogonal methods like Quantitative NMR (qNMR).

Theoretical Framework: The Baseline

Before any experimental work, the theoretical composition must be established as the control. For a compound with the molecular formula C13H17NO , the stoichiometric consistency is calculated based on standard atomic weights (IUPAC).

Molecular Weight Calculation:

  • Carbon (13 × 12.011): 156.143[1]

  • Hydrogen (17 × 1.008): 17.136[1]

  • Nitrogen (1 × 14.007): 14.007[1]

  • Oxygen (1 × 15.999): 15.999[1]

  • Total MW: 203.285 g/mol [1]

Table 1: Theoretical Composition of C13H17NO
ElementAtom CountTotal Mass ( g/mol )Theoretical % (w/w) Acceptance Range (±0.4%)
Carbon 13156.14376.81% 76.41% – 77.21%
Hydrogen 1717.1368.43% 8.03% – 8.83%
Nitrogen 114.0076.89% 6.49% – 7.29%
Oxygen 115.9997.87% Not typically measured directly

Scientific Insight: The ±0.4% acceptance criterion is a legacy standard derived from the Journal of Medicinal Chemistry and ACS guidelines [1]. It implies a purity level of roughly >95%, but it is non-specific; a sample can pass EA while containing inorganic impurities (like NaCl) if the organic ratio remains consistent.

Experimental Reality: Combustion vs. Alternatives

When experimental data deviates from the calculation above, it indicates either impurity (solvents, salts, synthesis byproducts) or methodological error .

Comparative Analysis: EA vs. qNMR vs. HRMS

The following table contrasts the three primary methods for validating C13H17NO.

Table 2: Method Performance Matrix

FeatureElemental Analysis (Combustion) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (% composition)Absolute Purity (% w/w)Molecular Identity (m/z)
Detection Basis Combustion gases (

)
Proton integration vs. Internal Std.[1]Ionized molecular fragments
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Blind Spots Inorganic salts, non-combustiblesProtons exchanged with solvent (

)
Ion suppression, neutral impurities
Precision ±0.3–0.4% (Absolute)±0.5–1.0% (Relative)<5 ppm (Mass accuracy)
Best For Confirming "Dry" bulk purityQuantifying solvates/residual solventConfirming Formula (

)

Diagnostic Workflow: Analyzing Discrepancies

When your experimental C13H17NO sample fails the ±0.4% threshold, use the following logic to diagnose the root cause.

PurityLogic Start Experimental EA Data Received Check Is deviation within ±0.4%? Start->Check Pass PASS: Sample is Pure Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowC Low %C / Low %N Fail->LowC Values Lower than Calc HighC High %C Fail->HighC Values Higher than Calc SolventCheck Check 1H NMR for Solvents LowC->SolventCheck Suspect Trapped Solvent InorganicCheck Perform Residue on Ignition (ROI) LowC->InorganicCheck Suspect Inorganic Salts HighC->SolventCheck Suspect Organic Solvent Recalc Recalculate with Solvate (e.g., +0.5 H2O) SolventCheck->Recalc Solvent Found Retest Retest: Dry sample >24h under vacuum InorganicCheck->Retest Ash Found (Re-purify) Recalc->Check Does New Calc Match?

Figure 1: Decision matrix for troubleshooting Elemental Analysis failures.

Experimental Protocols

To ensure scientific integrity, the following protocols minimize human and instrumental error.

Protocol A: Handling C13H17NO (Liquid/Oil)

Many isomers of C13H17NO (e.g., Crotamiton) are oils at room temperature. Standard weighing boats cause mass transfer errors.[1]

  • Capsule Selection: Use tin capsules for liquids (hermetically sealable).

  • Sealing:

    • Tare the empty tin capsule on a microbalance (readability 0.001 mg).

    • Using a micro-syringe, inject ~2 mg of the oil directly into the capsule.

    • Cold Welding: Use a capsule press to cold-weld the tin.[1] Ensure no leakage.

    • Re-weigh immediately to confirm sample mass.

  • Combustion: Add 10 mg of Tungsten Trioxide (

    
    ) as a combustion aid to prevent "soot" formation (incomplete combustion of the aromatic ring).
    
Protocol B: The "Calculated vs. Found" Validation

Use this method to report data in manuscripts or IND filings.

  • Run Blank: Run an empty tin capsule to subtract background nitrogen (from air).[1]

  • Run Standard: Analyze Acetanilide (C8H9NO) to calibrate the response factor (K-factor).

    • Acceptance: Standard must read within ±0.15% of theoretical.

  • Run Sample (Triplicate):

    • Calculate Mean and Standard Deviation (SD).

    • Fail Criteria: If SD > 0.2%, sample is non-homogeneous.

  • Calculation Adjustment (If Solvated): If NMR confirms 0.1 molar equivalents of Dichloromethane (DCM), adjust the theoretical calculation before comparing:

    • Formula:

      
      [1]
      
    • New MW:

      
      [1]
      
    • New %C:

      
       (vs original 76.81%)[1]
      

Scientific Causality: Why EA Fails for C13H17NO

As a Senior Application Scientist, I often see C13H17NO samples fail due to hygroscopicity . The amide functionality (present in Crotamiton and similar analogs) can form hydrogen bonds with atmospheric water.

  • The Mechanism: A sample absorbing 1% water by weight will depress the Carbon value significantly while raising the Hydrogen value slightly.

  • The Fix: Do not rely on "oven drying." Use a drying pistol with

    
     under high vacuum (0.1 mbar) at 40°C for 12 hours immediately prior to sealing the capsule.
    

qNMR as the Superior Alternative: Recent studies suggest qNMR is superior for absolute purity determination because it is specific to the analyte and ignores inorganic salts [2]. If EA consistently fails due to non-combustible contaminants, qNMR using an internal standard (e.g., Maleic Acid) is the validated alternative path.

References

  • Journal of Medicinal Chemistry. (2025). Manuscript Submission Requirements: Elemental Analysis Guidelines. American Chemical Society.[1][2][3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry. [Link]

  • Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis.[6] ACS Central Science.[1] [Link][1][7]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.